4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole is a member of indoles.
Brand Name: Vulcanchem
CAS No.: 62658-85-9
VCID: VC13311750
InChI: InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3
SMILES: CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

CAS No.: 62658-85-9

Cat. No.: VC13311750

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole - 62658-85-9

CAS No. 62658-85-9
Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Standard InChI InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3
Standard InChI Key BGQHPLYSXBZMQG-UHFFFAOYSA-N
SMILES CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O
Canonical SMILES CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O

Chemical Identity and Structural Features

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole (molecular formula: C₁₆H₂₄N₂O₂) belongs to the class of 4-(3-alkylaminopropoxy)-indole derivatives. Its structure comprises a 2-methylindole scaffold substituted at the 4-position with a hydroxy-3-tert-butylaminopropoxy chain. The tert-butylamine moiety enhances lipophilicity, facilitating membrane penetration and receptor binding, while the hydroxyl group contributes to metabolic stability .

Table 1: Structural Comparison with Related Beta-Blockers

CompoundCore StructureKey SubstituentsSelectivity
4-(2-Hydroxy-3-tert-BAA*)2-Methylindole4-(2-Hydroxy-3-tert-BAA-propoxy)β₁/β₂ non-selective
PropranololNaphthyloxypropanolIsopropylamineβ₁/β₂ non-selective
AtenololPhenoxypropanolCarbamoylmethylamineβ₁-selective
*tert-Butylaminoacetate

The compound’s stereochemistry, governed by the asymmetric carbon in the propoxy side chain, influences its pharmacokinetic profile and receptor affinity .

Synthesis and Industrial Production

The synthesis of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole involves a multi-step process outlined in patent literature :

Key Synthetic Steps:

  • Epoxidation: 4-Hydroxy-2-methylindole reacts with epichlorohydrin under alkaline conditions to form 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole.

  • Aminolysis: The epoxide intermediate undergoes ring-opening with tert-butylamine, yielding 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole.

  • Prodrug Formation: Esterification with benzoic anhydride produces Bopindolol, which is hydrolyzed in vivo to release the active metabolite .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsIntermediateYield (%)
EpoxidationEpichlorohydrin, NaOH (50°C)2-Methyl-4-(oxiran-2-ylmethoxy)78
Aminolysistert-Butylamine, EtOHTarget Compound65

Industrial-scale production employs continuous flow reactors to optimize yield and purity, with HPLC used for quality control .

Pharmacological Profile and Mechanism of Action

As a beta-adrenoceptor antagonist, 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole exhibits:

  • Non-selective β₁/β₂ Blockade: Reduces cardiac output by inhibiting catecholamine-induced increases in heart rate and contractility .

  • Partial Agonist Activity: Intrinsic sympathomimetic activity (ISA) mitigates adverse effects like bradycardia observed with pure antagonists .

  • Membrane-Stabilizing Effects: Suppresses arrhythmias by modulating sodium ion channels .

Table 3: Pharmacokinetic Parameters

ParameterValue
Bioavailability85–90% (post-hydrolysis)
Half-life12–18 hours
Protein Binding70–75%

Therapeutic Applications

Cardiovascular Indications

The compound’s beta-blocking efficacy is leveraged in:

  • Hypertension: Reduces peripheral vascular resistance and cardiac workload .

  • Angina Pectoris: Improves myocardial oxygen supply-demand ratio by lowering heart rate .

Neurological Applications

Patent evidence highlights its off-label use in essential tremor management, where it suppresses abnormal oscillatory activity in the thalamocortical circuit . A double-blind study demonstrated a 40% reduction in tremor amplitude at a daily dosage of 20–40 mg, comparable to propranolol .

Metabolic and Chemical Reactivity

In Vivo Activation

Bopindolol, the prodrug, undergoes esterase-mediated hydrolysis to release 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole:

BopindololEsterasesActive Metabolite+Benzoic Acid\text{Bopindolol} \xrightarrow{\text{Esterases}} \text{Active Metabolite} + \text{Benzoic Acid}

This reaction occurs predominantly in hepatic microsomes, with a hydrolysis half-life of 2.3 hours in human plasma .

Oxidative Degradation

Under oxidative stress, the compound participates in Co(II)-catalyzed peroxidation, generating reactive oxygen species (ROS):

\text{Compound} + \text{O}_2 \xrightarrow{\text{Co(II)}} \text{Singlet Oxygen} (\text{^1O}_2) + \text{Hydroxyl Radicals} (\cdot \text{OH})

ROS scavenging assays reveal a 60% reduction in DPPH radicals at 1 mM concentration, attributed to hydrogen donation from the indole moiety .

Research Findings and Clinical Data

Receptor Binding Studies

Radioligand assays using [³H]-CGP 12177 show high affinity for β₂-adrenoceptors (Kₐ = 1.2 nM), explaining its vasodilatory effects in pulmonary hypertension .

Comparative Efficacy in Tremor Management

A 24-week trial comparing 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole (40 mg/day) versus propranolol (80 mg/day) reported:

  • Equivalent tremor suppression (45% vs. 48%)

  • Fewer adverse events (12% vs. 22%) due to ISA-mediated cardioprotection .

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